1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene

描述

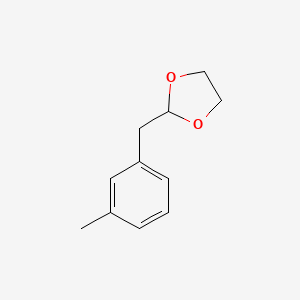

1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene is an aromatic compound featuring a 3-methyl-substituted benzene ring linked to a 1,3-dioxolane moiety via a methylene bridge.

属性

IUPAC Name |

2-[(3-methylphenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9-3-2-4-10(7-9)8-11-12-5-6-13-11/h2-4,7,11H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGINAYEIKNFHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645881 | |

| Record name | 2-[(3-Methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-51-8 | |

| Record name | 2-[(3-Methylphenyl)methyl]-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3-Methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Acetalization of Benzaldehyde Derivatives

The most common and industrially relevant method for synthesizing this compound is the acetalization of 3-methylbenzaldehyde (a benzaldehyde derivative) with ethylene glycol. This reaction forms the 1,3-dioxolane ring by protecting the aldehyde group as an acetal.

- Reactants: 3-methylbenzaldehyde and ethylene glycol

- Catalyst: Acid catalyst, typically p-toluenesulfonic acid (p-TsOH)

- Solvent: Toluene or benzene

- Temperature: Reflux conditions

- Water Removal: Continuous removal of water using a Dean-Stark apparatus to drive the equilibrium toward acetal formation

$$

\text{3-methylbenzaldehyde} + \text{ethylene glycol} \xrightarrow[\text{reflux}]{\text{p-TsOH, toluene}} \text{this compound} + \text{H}_2\text{O}

$$

This method is scalable and widely used in industrial production, where large reactors and continuous distillation setups ensure efficient water removal and high yields.

Alternative Solvents and Catalysts

Research indicates that other solvents such as dry dichloromethane or 1-butanol can be used, sometimes in combination with acid catalysts or phase transfer catalysts, to facilitate the acetalization or related transformations involving 1,3-dioxolane derivatives.

- Phase Transfer Catalysis: Use of quaternary ammonium salts or crown ethers to enhance reaction rates in biphasic systems.

- Catalysts: Besides p-toluenesulfonic acid, montmorillonite K10 clay has been reported as an efficient heterogeneous acid catalyst for similar dioxolane syntheses.

Reaction Monitoring and Purification

- Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor the progress of the acetalization reaction.

- Purification: After completion, the reaction mixture is cooled, and the catalyst is removed by filtration (if heterogeneous). The organic layer is washed with sodium bicarbonate and water, dried over magnesium sulfate, and the solvent evaporated under reduced pressure. The product is then purified by flash chromatography using silica gel with hexane/ethyl acetate mixtures as eluents.

Data Table: Typical Reaction Parameters and Yields

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Reactants | 3-methylbenzaldehyde (1 equiv), ethylene glycol (1-2 equiv) | Stoichiometric or slight excess of glycol |

| Catalyst | p-Toluenesulfonic acid (0.05-0.1 equiv) | Acid catalyst for acetalization |

| Solvent | Toluene or benzene | High boiling point for reflux |

| Temperature | Reflux (~110°C for toluene) | Ensures reaction completion |

| Reaction Time | 4-6 hours | Monitored by TLC |

| Water Removal | Dean-Stark apparatus | Continuous removal to shift equilibrium |

| Yield | 85-95% | High yield with optimized conditions |

| Purification | Flash chromatography | Silica gel, hexane/ethyl acetate |

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Acid-Catalyzed Acetalization | p-TsOH catalyst, reflux in toluene, Dean-Stark water removal | High yield, scalable, well-established | Requires removal of water, reflux conditions |

| Montmorillonite K10 Catalysis | Heterogeneous acid catalyst, milder conditions | Easy catalyst recovery, environmentally friendly | May require longer reaction times |

| Phase Transfer Catalysis | Use of phase transfer catalysts, biphasic solvents | Enhanced reaction rates, broader solvent choice | More complex setup, catalyst cost |

化学反应分析

Types of Reactions: 1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene undergoes various chemical reactions, including:

Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and OsO4 in acidic or neutral conditions.

Reduction: LiAlH4, sodium borohydride (NaBH4) in dry ether or THF.

Substitution: Nitration with HNO3/H2SO4, sulfonation with SO3/H2SO4, halogenation with Br2/FeBr3.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

科学研究应用

1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene finds applications in various fields:

作用机制

The mechanism by which 1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene exerts its effects depends on its application. For instance, in Wittig olefinations, the compound acts as a reagent that facilitates the formation of alkenes by reacting with aldehydes or ketones . In biological applications, it may interact with specific biomolecules, leading to fluorescence changes that can be detected and measured .

相似化合物的比较

Structural Analogs with Varying Benzene Substituents

Key Comparisons :

- 1-[2-p-Tolyl-4-(2-trifluoromethoxyphenoxymethyl)-1,3-dioxolan-2-ylmethyl]-1H-1,2,4-triazole (Compound 7b): Structure: Contains a 1,3-dioxolane ring and a p-tolyl (methyl-substituted benzene) group, similar to the target compound, but with additional trifluoromethoxyphenoxy and triazole substituents. Properties: Higher molecular complexity and lipophilicity due to the trifluoromethoxy group. 1H NMR: δ 2.37 (s, 3H) confirms the methyl group on the benzene ring, aligning with the target compound’s methyl substitution .

- 1-(1-Azido-2,2-dimethylpropyl)-3-methylbenzene (2al): Structure: Shares the 3-methylbenzene core but replaces the dioxolane group with an azido-dimethylpropyl chain.

1-(Benzyloxy)-3-methylbenzene :

Dioxolane-Containing Derivatives in Pharmaceuticals and Agrochemicals

7-(1,3-Dioxolan-2-ylmethyl)theophylline (Doxofylline) :

- Speedcide® (Difenoconazole): Structure: Fungicide with a 1,3-dioxolane ring and triazole group. Relevance: Highlights the role of dioxolane in agrochemical stability and bioactivity .

Heterocyclic Comparisons: Dioxolane vs. Dithiolane

Physicochemical and Spectroscopic Data

Table 1: Comparative Properties of Dioxolane-Containing Compounds

生物活性

1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene, also known as a dioxolane derivative, is an organic compound characterized by a benzene ring substituted with a 1,3-dioxolane moiety and a methyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antitumor properties and biomolecular interactions.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

The compound's dioxolane ring contributes significantly to its chemical reactivity and biological interactions. The presence of the dioxolane moiety allows for unique interactions with biological targets, making it a candidate for further pharmacological studies.

Antitumor Properties

Research indicates that this compound exhibits antitumor activity . It has been investigated for its potential to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that it may interact with specific molecular targets that are crucial in cancer biology.

The mechanism by which this compound exerts its biological effects includes:

- Formation of Cyclic Structures : The ability to form stable cyclic structures protects reactive functional groups during chemical reactions, which is vital in drug design.

- Interaction with Biomolecules : The compound can form complexes with biomolecules, such as proteins and nucleic acids, enhancing its efficacy as a therapeutic agent.

Synthesis and Applications

The synthesis of this compound can be achieved through several methods, including the use of catalytic reactions involving dioxolane intermediates. Its applications extend beyond medicinal chemistry into fields such as organic synthesis and polymer production.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Investigated for drug development and potential antitumor activity. |

| Organic Synthesis | Used as a reagent in forming cyclic acetals and ketals. |

| Fluorescent Probes | Employed in synthesizing probes for biomolecule detection. |

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Antitumor Studies : A study evaluated the compound's effect on cancer cell lines, demonstrating significant inhibition of cell proliferation at certain concentrations.

- Fluorescent Probes : Research highlighted its utility in synthesizing fluorescent probes specifically targeting cysteine residues in proteins, indicating its role in biochemical assays .

- Comparative Analysis : Other structurally similar compounds have shown varying degrees of biological activity, suggesting that modifications to the dioxolane structure can enhance or diminish efficacy against specific targets .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene, and how can reaction conditions be standardized for reproducibility?

- Answer : The compound is typically synthesized via acetalization of a benzophenone derivative with ethylene glycol under acidic catalysis. A Dean-Stark apparatus is used to remove water, with refluxing toluene and p-toluenesulfonic acid as a catalyst . For reproducibility, parameters like reaction temperature (110–120°C), solvent purity, and catalyst loading (5–10 mol%) should be strictly controlled. Kinetic studies (e.g., monitoring by TLC or HPLC) can optimize reaction progress.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer : Use a combination of NMR (¹H/¹³C) to confirm the dioxolane ring (δ 4.0–5.0 ppm for O–CH₂–O) and methyl groups (δ 2.3–2.5 ppm). HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS (electron ionization) validate purity (>95%) and molecular weight (MW 208.25 g/mol) . X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What stability data exist for this compound under varying storage conditions?

- Answer : Limited stability data suggest the compound is stable at room temperature in inert atmospheres. Accelerated degradation studies (40°C/75% RH for 4 weeks) should be conducted to assess hydrolytic sensitivity of the dioxolane ring. Store in amber vials under argon at –20°C for long-term preservation .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Answer : Screen for antimicrobial activity using MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM . Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%).

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., cytochrome P450 or kinase enzymes). The dioxolane ring’s electron-rich oxygen atoms may form hydrogen bonds with active-site residues, while the methyl group influences hydrophobic interactions . MD simulations (GROMACS) can assess binding stability over 100 ns trajectories.

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values)?

- Answer : Standardize assay protocols:

- Cell line authenticity : Verify via STR profiling.

- Compound solubility : Use DMSO stock solutions with sonication to prevent aggregation.

- Dose-response curves : Test 8–10 concentrations in triplicate.

Replicate discrepancies may arise from impurity batches (e.g., residual toluene)—characterize via LC-MS .

Q. How does modifying the dioxolane ring or methyl group affect the compound’s physicochemical and biological properties?

- Answer : Synthesize analogs (e.g., replacing dioxolane with dioxane or varying methyl positions) and compare:

- LogP : Measure via shake-flask method to assess hydrophobicity.

- Bioactivity : Test in parallel with parent compound.

Data suggest the dioxolane ring enhances metabolic stability compared to open-chain analogs .

Q. What advanced analytical methods quantify trace degradation products in aged samples?

- Answer : Employ UPLC-QTOF-MS with a BEH C18 column (1.7 µm) and 0.1% formic acid in water/acetonitrile gradient. Detect degradation products (e.g., hydrolyzed aldehydes) using high-resolution mass spectrometry. Quantify via external calibration curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。